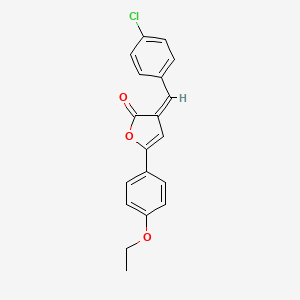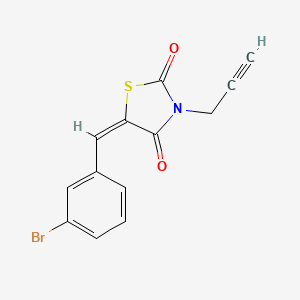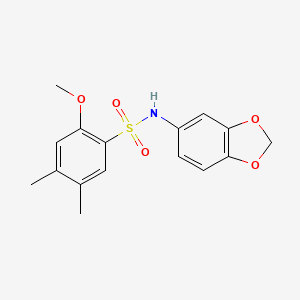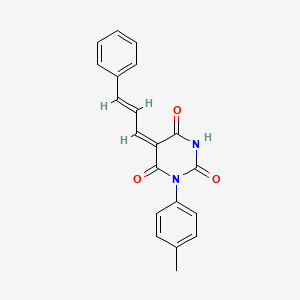
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as TBB, is a small molecule inhibitor that is widely used in scientific research. It has been shown to have a potent inhibitory effect on a variety of protein kinases, making it a valuable tool for investigating the role of these enzymes in cellular signaling pathways.
作用機序
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its substrates, thereby disrupting cellular signaling pathways. 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a high degree of selectivity for certain kinases, which makes it a valuable tool for investigating the specific role of these enzymes in cellular processes.
Biochemical and Physiological Effects:
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on protein kinases, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its high degree of selectivity for certain protein kinases. This makes it a valuable tool for investigating the specific role of these enzymes in cellular signaling pathways. However, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic to cells at high concentrations.
将来の方向性
There are many potential future directions for research involving 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent and selective inhibitors of protein kinases. Another area of interest is the use of 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone as a therapeutic agent for the treatment of cancer and other diseases. Finally, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone could be used to investigate the role of protein kinases in other cellular processes, such as metabolism and immune function.
Conclusion:
In conclusion, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is a valuable tool for investigating the role of protein kinases in cellular signaling pathways. It has a potent inhibitory effect on a variety of kinases and has been shown to have anti-inflammatory and anti-cancer properties. While it has some limitations, 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has many potential applications in scientific research and could be used to investigate a wide range of cellular processes.
合成法
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most commonly used approach is the condensation of 4-tert-butylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with phenylhydrazine and acetic anhydride to yield the final compound.
科学的研究の応用
5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used extensively in scientific research to investigate the role of protein kinases in cellular signaling pathways. It has been shown to have a potent inhibitory effect on a variety of kinases, including Akt, PDK1, and PKC. 5-(4-tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been used to study the role of these kinases in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.
特性
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)15-11-9-14(10-12-15)13-17-18(23)22(19(24)21-17)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIJQBECRHKQV-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Tert-butylbenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5038376.png)
![2-(1-(2,2-dimethylpropyl)-4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5038390.png)

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5038409.png)


![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(2-pyridinylmethyl)ethanamine](/img/structure/B5038434.png)
![N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
![N-cyclohexyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5038452.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5038460.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5038496.png)